HEM protein - 144351-15-5

HEM protein

Catalog Number: EVT-1516837
CAS Number: 144351-15-5
Molecular Formula: C18H12N2OS2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemp protein, derived from the seeds of the Cannabis sativa plant, is gaining recognition for its nutritional properties and potential health benefits. This protein source is rich in essential amino acids, omega fatty acids, and various vitamins and minerals. Hemp protein is classified into different categories based on its extraction methods and protein content, including hemp protein isolate, concentrate, and meal.

Source

Hemp seeds are the primary source of hemp protein. These seeds contain approximately 25% to 30% protein by weight, making them a valuable plant-based protein source. The extraction processes can influence the quality and composition of the resulting protein products .

Classification

Hemp proteins can be classified as follows:

  • Hemp Protein Isolate: Contains about 90% protein and minimal fat and carbohydrates.
  • Hemp Protein Concentrate: Contains around 50% to 70% protein with higher fat content than isolates.
  • Hemp Seed Meal: The byproduct of oil extraction from hemp seeds, containing about 30% to 35% protein.
Synthesis Analysis

Methods

The synthesis of hemp protein involves several extraction methods that affect the yield and quality of the proteins obtained. Common techniques include:

  • Cold Pressing: Involves mechanically pressing the seeds to extract oil, leaving behind a high-protein meal.
  • Solvent Extraction: Uses organic solvents to separate oil from seeds, followed by precipitation methods to isolate proteins.
  • Enzymatic Hydrolysis: Employs enzymes to break down proteins into peptides, enhancing digestibility and bioavailability .

Technical Details

The efficiency of these methods can vary significantly. For instance, cold pressing retains more nutrients compared to solvent extraction but yields lower amounts of protein. Enzymatic hydrolysis can improve the functional properties of proteins but requires careful control of conditions such as temperature and pH .

Molecular Structure Analysis

Structure

Hemp proteins are primarily composed of globulins (edestin and albumin), which are known for their high nutritional value. The molecular structure of these proteins includes a variety of amino acids, with significant amounts of arginine, histidine, and sulfur-containing amino acids.

Data

The molecular weight of hemp proteins typically ranges from 10 kDa to 100 kDa. The secondary structures predominantly include alpha-helices and beta-sheets, contributing to their functional properties in food applications .

Chemical Reactions Analysis

Reactions

Hemp proteins participate in various chemical reactions during processing and digestion. Key reactions include:

  • Hydrolysis: Breakdown of peptide bonds by enzymes or acids, which enhances digestibility.
  • Maillard Reaction: A non-enzymatic browning reaction that occurs during cooking, affecting flavor and color.

Technical Details

The Maillard reaction can lead to the formation of flavor compounds that enhance the sensory qualities of hemp protein products. Optimal conditions (temperature, pH) must be maintained to achieve desired outcomes without compromising nutritional value .

Mechanism of Action

Process

The mechanism by which hemp protein exerts its effects involves several biological processes:

  1. Digestion: Proteins are broken down into amino acids in the gastrointestinal tract.
  2. Absorption: Amino acids are absorbed into the bloodstream through the intestinal lining.
  3. Utilization: Amino acids are utilized for protein synthesis in tissues or converted into energy.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Light green to brownish-green depending on processing.
  • Texture: Fine powder when ground; may vary based on extraction method.

Chemical Properties

  • Solubility: Varies significantly; isolates have higher solubility than concentrates or meals.
  • Nutritional Composition: Rich in essential fatty acids (omega-3 and omega-6), fiber, vitamins (E, B), and minerals (magnesium, iron).

Relevant analyses show that hemp protein has a digestibility score comparable to other plant-based proteins but may vary based on processing methods used .

Applications

Scientific Uses

Hemp protein is utilized in various scientific applications:

  • Nutritional Studies: Investigating its role in human health due to its rich amino acid profile.
  • Food Industry: Used as an ingredient in health foods, smoothies, protein bars, and baked goods due to its emulsifying properties.
  • Animal Feed: Increasingly used as a sustainable source of protein for livestock.

Research continues to explore the potential health benefits associated with hemp protein consumption, including muscle recovery post-exercise and support for cardiovascular health due to its fatty acid composition .

Introduction to HEM Proteins

Definition and Structural Classification of HEM Proteins

HEM proteins (hemoproteins) are a specialized class of proteins characterized by their association with heme, an iron-containing porphyrin complex that serves as a prosthetic group. This heme group enables diverse biochemical functions, including oxygen transport (hemoglobin), electron transfer (cytochromes), catalytic reactions (peroxidases), and signal sensing (Rev-erb nuclear receptors) [1] [3]. Structurally, heme exists primarily in two biologically relevant forms: heme b (non-covalently bound) and heme c (covalently attached via cysteine residues) [1].

Structural Diversity and Folds

HEM proteins exhibit remarkable structural versatility, adopting at least 31 distinct protein folds as classified by the Structural Classification of Proteins (SCOP) database. These folds span all four major SCOP classes: all-α, all-β, α/β, and α+β [1] [7]. The all-α class dominates, exemplified by the globin fold in hemoglobin and myoglobin. Key structural features include:

  • Heme Binding Pockets: Enriched in aromatic (e.g., histidine, phenylalanine) and non-polar amino acids, while depleted in charged residues (glutamate, aspartate, lysine). This hydrophobic environment stabilizes heme interactions and facilitates ligand binding [1] [4].
  • Quaternary Structures: Range from monomers (myoglobin) to complex multimers. Hemoglobin, for instance, forms an α2β2 tetramer, where each subunit harbors a heme group [3] [4].
  • Conformational Dynamics: Most HEM proteins undergo minor structural changes upon heme binding. Apoproteins (heme-free) often retain structures suitable for function prediction, supporting rational protein design [1].

Table 1: Structural Classification of Major HEM Protein Folds

Fold Class (SCOP)DescriptionExample ProteinsKey Features
All-α (Globin-like)Helical bundleHemoglobin, Myoglobin6-8 α-helices; hydrophobic heme pocket; O2/CO discrimination
All-β (Greek Key)Antiparallel β-sheetsCytochrome c''β-barrel; covalent heme c attachment
α/β (TIM Barrel)Alternating α/β motifsPeroxidasesParallel β-sheet surrounded by α-helices; catalytic site
α+β (Cytochrome Fold)Segregated α/β regionsCytochrome b5Mixed topology; electron transfer

Domain Architecture and Motifs

HEM proteins frequently incorporate conserved domains and motifs critical for heme interaction:

  • CXXCH Motif: Characteristic of cytochrome c, where cysteine residues covalently bind heme c’s vinyl groups [1].
  • CP Motif (Cysteine-Proline): A regulatory dipeptide implicated in heme sensing and binding affinity modulation [1].
  • SOUL Domain: A superfamily domain in eukaryotes involved in heme trafficking and tetrapyrrole metabolism [2].

Domains range from 50–250 amino acids, with larger proteins (>300 residues) often containing multiple domains. For example, pyruvate kinase integrates nucleotide-binding and regulatory domains alongside its catalytic module [5].

Evolutionary Significance Across Domains of Life

HEM proteins emerged early in evolution, driven by the necessity to exploit iron and porphyrins for aerobic metabolism. Their diversification parallels the rise of oxygenic photosynthesis and oxidative phosphorylation [9].

Prokaryotes

Bacteria and archaea utilize HEM proteins for anaerobic respiration and electron transport. Examples include:

  • Cytochrome bc1 Complex: Facilitates proton gradient generation.
  • Catalases/Peroxidases: Detoxify reactive oxygen species.The Lactamase_B domain, prevalent in bacterial metallohydrolases (e.g., β-lactamases), demonstrates horizontal gene transfer of heme-related functions [8].

Eukaryotes

HEM protein evolution accelerated through gene duplication and domain shuffling:

  • Globins: Diverged into neuroglobin, cytoglobin, and leghemoglobin, optimizing O2 storage and NO metabolism [4].
  • SOUL Superfamily: Expanded in vertebrates to include derivatives like the F2L peptide (immune modulation) and BH3 domain (apoptosis regulation) [2].
  • Nuclear Receptors: Rev-erbα/β evolved as heme-sensing transcription factors regulating circadian rhythms and metabolism [1].

Endosymbiotic events introduced mitochondrial cytochromes (e.g., cytochrome c) from α-proteobacteria, while plastid-derived HEM proteins in plants support photosynthesis [2].

Table 2: Evolutionary Distribution of Key HEM Proteins

Domain of LifeHEM Protein ExamplesEvolutionary Innovations
BacteriaCytochrome P450, FlavodoxinsAnaerobic electron chains; antibiotic resistance
ArchaeaBacteriorhodopsinLight-driven proton pumps
PlantsLeghemoglobin, Cytochrome fO2 buffering in nodules; photosynthetic ET
AnimalsHemoglobin, Myoglobin, SOULO2 transport; heme trafficking; circadian sensing

Convergent Evolution

Analogous folds evolved independently for heme binding. For instance:

  • The globin fold appears in RsbR (stress signaling protein) but lacks heme-binding capacity [1].
  • TIM-barrel enzymes (peroxidases) arose convergently in bacteria and eukaryotes [5] [7].

Historical Milestones in HEM Protein Research

Key discoveries have elucidated the structure, function, and evolution of HEM proteins:

Structural Breakthroughs

  • 1958–1962: Max Perutz and John Kendrew determined the first 3D structures of hemoglobin and myoglobin using X-ray crystallography, revealing the heme-globin interaction and allosteric O2 binding. This work earned them the 1962 Nobel Prize in Chemistry [1] [4].
  • 1973: Wetlaufer formalized the concept of protein domains based on limited proteolysis of immunoglobulins and lysozyme, enabling modular analysis of heme protein folds [5].
  • 2009–2018: Cryo-EM structures of human hemoglobin at 3.2 Å resolution, facilitated by Volta phase plates and direct electron detectors, refined understanding of quaternary dynamics [4].

Functional and Evolutionary Insights

  • 1980s–2000s: Discovery of heme regulatory motifs (e.g., CP dipeptide) expanded the paradigm beyond enzymatic functions to include signaling roles [1].
  • 2011: A comprehensive structural analysis of 125 non-redundant heme proteins established the diversity of heme-binding environments and validated apo-protein structures for bioengineering [1].
  • 2016: Phylogenetic reconstruction of the SOUL superfamily traced heme-binding protein evolution across eukaryotes, linking domain duplications to immune and apoptotic functions [2].

Table 3: Chronology of Seminal Discoveries

YearMilestoneSignificance
1958Myoglobin structure (Kendrew)First atomic-resolution protein structure
1962Hemoglobin structure (Perutz)Revealed allosteric O2 binding mechanism
1994SCOP database launchClassified heme proteins into 31+ folds
2011Global heme-binding pocket analysisDefined aromatic/non-polar residue enrichment
2022Hempseed leghemoglobin characterizationPlant-derived heme protein applications

Modern Applications

Structural insights have enabled:

  • Artificial Enzyme Design: Myoglobin mutants (e.g., F43Y/H64D) engineered for dehalogenation and peroxidase activity [4].
  • Dietary Iron Sources: Hemoglobin and myoglobin from meat and blood repurposed as bioavailable iron supplements [4] [6].

Listed Compounds:

  • Hemoglobin
  • Myoglobin
  • Cytochrome c
  • Peroxidase
  • Catalase
  • Rev-erbα/β
  • SOUL proteins
  • Leghemoglobin
  • Flavodoxins
  • Bacteriorhodopsin

Properties

CAS Number

144351-15-5

Product Name

HEM protein

Molecular Formula

C18H12N2OS2

Synonyms

HEM protein

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